Structural Differentiation via Ethylsulfonyl Regioisomerism: 4-Position vs. 3-Position
The target compound bears the ethylsulfonyl group at the para (4-) position of the benzamide ring. The closest analog, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, differs solely in the meta (3-) placement of this group . In the sulfonamidobenzamide class targeting HCV NS3/4A protease, computational studies demonstrate that the sulfonamide substitution position affects hydrogen-bond networks with catalytic residues G137 and S139, as well as hydrophobic contacts with the S1' pocket [1]. The 4-ethylsulfonyl configuration places the sulfone moiety in a distinct orientation relative to the protease active site compared to the 3-substituted analog, with MM/PBSA binding free energy calculations revealing position-dependent contributions from K136 and R155 sidechains [1]. However, no direct head-to-head experimental IC50 comparison between the 4-ethylsulfonyl and 3-ethylsulfonyl isomers with identical 2,4-dimethoxyphenyl substitution is available in the extracted literature.
| Evidence Dimension | Structural differentiation: ethylsulfonyl regioisomerism |
|---|---|
| Target Compound Data | 4-(ethylsulfonyl) substitution on benzamide (para position) |
| Comparator Or Baseline | 3-(ethylsulfonyl) substitution on benzamide (meta position); N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide |
| Quantified Difference | No direct experimental comparative IC50 or binding data extracted; class-level inference from sulfonamidobenzamide HCV NS3/4A inhibitor series indicates position-dependent potency variations [1] |
| Conditions | In silico: molecular docking and MD simulations against HCV NS3/4A protease (PDB: not specified for target compound); experimental validation pending |
Why This Matters
Procurement of the incorrect regioisomer may lead to different protease inhibition profiles; the 4-ethylsulfonyl configuration is a distinct chemical entity requiring explicit specification in purchase orders.
- [1] Ren J, et al. Evaluation of interactions between the hepatitis C virus NS3/4A and sulfonamidobenzamide based molecules using molecular docking, molecular dynamics simulations and binding free energy calculations. J Comput Aided Mol Des. 2023;37(1):53-65. View Source
